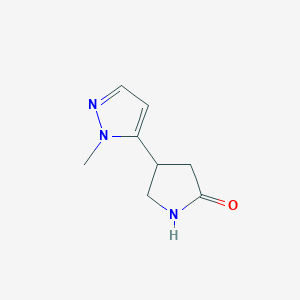

4-(1-methyl-1h-pyrazol-5-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(2-methylpyrazol-3-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-7(2-3-10-11)6-4-8(12)9-5-6/h2-3,6H,4-5H2,1H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGBHBWPQSTJTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CC(=O)NC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1599076-69-3 | |

| Record name | 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a diverse array of derivatives.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and biological distinctions between 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one and related pyrrolidinone derivatives:

Key Comparative Insights:

Positional Isomerism : The 5-yl vs. 4-yl pyrazole isomers (164 g/mol) exhibit distinct electronic profiles. The 5-yl substitution in the target compound may enhance π-π stacking interactions compared to the 4-yl isomer, which could alter crystallization behavior or receptor binding .

Antioxidant Activity : Derivatives with electron-withdrawing groups (e.g., thioxo-oxadiazole in ) show 1.5× higher antioxidant activity than ascorbic acid. The absence of such groups in the target compound suggests its primary utility lies in synthesis rather than direct bioactivity .

In contrast, the target compound’s simpler structure favors metabolic stability and solubility, making it a versatile intermediate .

Chiral Resolution : 4C-substituted pyrrolidin-2-one derivatives () are employed in polysaccharide-based chiral stationary phases. The methylpyrazole group in the target compound may similarly enhance enantiomer discrimination via steric or dipole interactions .

Synthetic Utility : The target compound’s synthesis () involves controlled polymorphic crystallization, whereas other derivatives (e.g., ) require multistep condensations with succinic anhydride or Schiff bases. This simplicity underscores its industrial relevance .

Research Tools and Methodologies

- Crystallography: SHELXL () and ORTEP-III () are critical for resolving the stereochemistry of pyrrolidinone derivatives, ensuring accurate structural validation .

Biological Activity

4-(1-Methyl-1H-pyrazol-5-yl)pyrrolidin-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one is , with a molecular weight of approximately 179.22 g/mol. Its structure consists of a pyrrolidinone ring substituted with a methyl-pyrazolyl group, which contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one exhibits significant anti-inflammatory and antimicrobial properties. Its mechanisms may involve interactions with specific enzymes or receptors that modulate various biological pathways, making it a candidate for therapeutic exploration in conditions requiring such interventions .

Antimicrobial Activity

In studies assessing the antimicrobial efficacy of similar pyrazole derivatives, compounds structurally related to 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one have shown considerable activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Binding assays indicate that the compound may inhibit certain enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound's structure allows it to bind effectively to receptors that mediate immune responses, potentially reducing inflammation and microbial growth.

Comparative Analysis with Related Compounds

A comparative study was conducted on several compounds sharing structural similarities with 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one. The following table summarizes their unique aspects and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-amino-n-[5-(5-amino-3-methoxy-3-methylazepan-1-yl)-1-methylpyrazol-4-yl]-2-(3-fluoropyridin-4-yl)-1,3-thiazole-4-carboxamide | Thiazole ring with additional amino groups | Broader biological activity due to diverse functional groups |

| 5-amino-n-[5-(4-amino-5-fluorocycloheptyl)-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide | Incorporates fluorinated phenyl groups | Enhanced lipophilicity may improve bioavailability |

| 5-amino-n-[5-(4-amino-5-hydroxyazepan-1-yl)-1-cyclopropylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide | Features a cyclopropyl moiety | May exhibit unique pharmacokinetic properties |

Case Studies

Several case studies have highlighted the potential therapeutic applications of derivatives of 4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-2-one:

- Anti-Cancer Studies : In vitro tests on lung adenocarcinoma cells (A549) showed that certain derivatives exhibited significant cytotoxic effects, suggesting potential use in cancer therapy .

- Antimicrobial Resistance : Compounds were tested against multidrug-resistant strains of Staphylococcus aureus, demonstrating efficacy where traditional antibiotics failed .

Q & A

Q. Methodological Guidance

- Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of intermediates .

- Data validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm structural assignments .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.